3-Phényl-1,2,3-triazolo(1,5-a)pyridine

Vue d'ensemble

Description

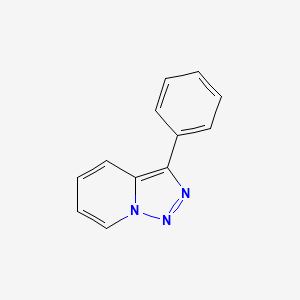

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a phenyl group attached to the triazole ring

Applications De Recherche Scientifique

Medicinal Chemistry

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives have been identified as promising candidates for the development of new therapeutics. Their structural features allow for modulation of biological activity through various substitutions.

Anticancer Activity

Research has shown that derivatives of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine exhibit potent anticancer properties. For instance, a study highlighted the synthesis of triazolopyridine derivatives that demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Properties

Another area of application is in the treatment of inflammatory diseases. Compounds derived from 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine have been shown to inhibit the production of pro-inflammatory cytokines such as IL-17A in various models. This suggests potential use in conditions like rheumatoid arthritis and psoriasis .

Drug Development

The compound has been explored for its potential as a lead structure in drug design due to its favorable pharmacokinetic properties.

RORγt Inhibitors

Recent studies have focused on the development of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives as RORγt inverse agonists. These compounds showed high potency and selectivity in inhibiting RORγt activity, which is crucial for the differentiation of Th17 cells involved in autoimmune diseases. For example, compound 5a exhibited an IC50 value of 130 nM for IL-17A production inhibition .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

The biological activities of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine extend beyond anticancer and anti-inflammatory effects.

Enzyme Inhibition

Studies have reported that some derivatives act as inhibitors of specific enzymes involved in metabolic pathways. This can lead to therapeutic benefits in metabolic disorders by modulating enzyme activity .

Neuroprotective Effects

Emerging research suggests neuroprotective effects associated with certain derivatives of this compound. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal cells .

Summary and Future Directions

Mécanisme D'action

Target of Action

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a nitrogen-containing heterocycle . It has been used as a precursor of tautomeric 2-(diazomethyl)pyridines Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .

Biochemical Pathways

The transformation of 1,2,3-triazoles into diazo compounds and metal carbenes suggests that they may be involved in various types of nitrogen-containing heterocycles .

Result of Action

Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 .

Action Environment

It has been demonstrated that similar compounds are thermally stable with decomposition temperatures in the range of 454-476 °c .

Analyse Biochimique

Biochemical Properties

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal carbenes, which are important intermediates in many catalytic processes . Additionally, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine can act as a precursor to diazo compounds, which are valuable in the synthesis of various nitrogen-containing heterocycles . These interactions highlight the compound’s versatility and potential in biochemical applications.

Cellular Effects

The effects of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against various cancer cell lines, including colon, breast, and lung carcinoma cells . This cytotoxicity is likely due to the compound’s ability to interfere with critical cellular processes, leading to cell death. Furthermore, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine has shown selective cytotoxicity under different conditions, indicating its potential as a targeted therapeutic agent .

Molecular Mechanism

At the molecular level, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways . Additionally, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine can induce changes in gene expression, further influencing cellular function and behavior . These molecular interactions underscore the compound’s potential as a versatile tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine in laboratory settings are an important consideration for its application. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods . It is also subject to degradation over time, which can impact its long-term efficacy. In vitro and in vivo studies have demonstrated that 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine can have lasting effects on cellular function, with some changes persisting even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including damage to healthy tissues and organs . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized into diazo compounds, which are further processed by enzymes to produce a range of biologically active molecules . These metabolic interactions are critical for understanding the compound’s overall impact on cellular and organismal physiology.

Transport and Distribution

The transport and distribution of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine within cells and tissues are key factors in its biological activity. This compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is an important aspect of its function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding these localization patterns is crucial for elucidating the compound’s mechanisms of action and optimizing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with phenyl azide under thermal or catalytic conditions. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the triazolopyridine ring system .

Industrial Production Methods: Industrial production of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: N-oxides of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine.

Reduction: Dihydro derivatives.

Substitution: Various substituted triazolopyridines depending on the reagents used.

Comparaison Avec Des Composés Similaires

1,2,3-Triazolo(1,5-a)pyridine: Similar structure but without the phenyl group.

3-Phenyl-1,2,4-triazolo(1,5-a)pyridine: Similar structure with a different triazole ring.

3-Phenyl-1,2,3-triazolo(4,5-b)pyridine: Similar structure with a different fusion pattern.

Uniqueness: 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is unique due to its specific ring fusion and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Activité Biologique

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₉N₃

- Molecular Weight : 195.23 g/mol

- CAS Number : 832-81-5

This compound features a triazole ring fused with a pyridine structure, which contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds similar to 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine have been tested against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been extensively studied. Compounds containing the triazole moiety have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.

Research Findings : In vitro studies demonstrated that 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine significantly reduced nitric oxide production in macrophages activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

| Biological Marker | Control (µM) | Treatment (µM) |

|---|---|---|

| Nitric Oxide | 25.0 | 10.0 |

| TNF-α | 100 pg/mL | 30 pg/mL |

| IL-6 | 200 pg/mL | 50 pg/mL |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been noted in various studies. For example, compounds structurally related to 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine have shown efficacy against both bacterial and fungal strains.

Case Study : A recent investigation reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Candida albicans .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Synthesis Methods

The synthesis of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine typically involves cycloaddition reactions between azides and alkynes or the use of various coupling reactions to form the triazole ring. The use of click chemistry has also been highlighted for its efficiency in synthesizing triazole derivatives with high yields and purity .

Propriétés

IUPAC Name |

3-phenyltriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTOUGGARXCZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CN3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324635 | |

| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-81-5 | |

| Record name | 832-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.